![molecular formula C13H20N4O3S B4631680 N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N,3,5-trimethyl-4-isoxazolesulfonamide](/img/structure/B4631680.png)
N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N,3,5-trimethyl-4-isoxazolesulfonamide
Overview
Description
N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N,3,5-trimethyl-4-isoxazolesulfonamide is a chemical compound that belongs to the sulfonamide family, notable for its variety of biological activities. Sulfonamides are a group of compounds that have been extensively studied for their potential in various therapeutic areas due to their structural diversity and ability to interact with different biological targets.
Synthesis Analysis
The synthesis of sulfonamide derivatives often involves the introduction of the sulfonyl group into a parent compound, which can be achieved through various synthetic routes. One common method for synthesizing such compounds involves the reaction of sulfonamide groups with aromatic or heteroaromatic rings. For instance, the synthesis and biological evaluation of 1,5-diarylpyrazole derivatives, including sulfonamide-containing compounds, have been detailed, showing a comprehensive structure-activity relationship within this series (Penning et al., 1997).
Molecular Structure Analysis
The molecular structure of sulfonamide compounds can significantly influence their biological activity. Crystallographic studies often reveal the conformational differences that affect the compounds' interactions with biological targets. For example, the crystal structures of N-[2-(1-benzenesulfonyl-1H-pyrazol-3-yl)-6-methyl-phenyl]-benzenesulfonamide and its analogs have been reported, highlighting significant conformational differences that could impact their biological efficacy (Borges et al., 2014).
Scientific Research Applications
Synthesis and Potential Applications
Anti-Inflammatory and Analgesic Properties : A study reported the synthesis and characterization of derivatives that showed potential as anti-inflammatory and analgesic agents. These derivatives did not cause significant tissue damage in liver, kidney, colon, and brain compared to controls, indicating their safety profile for further development as therapeutic agents (Ş. Küçükgüzel et al., 2013).
Ethylene-Like Biological Activity : Research into small molecules for plant biology identified derivatives with ethylene-like biological activity, showcasing their potential in agricultural applications to induce specific growth responses in Arabidopsis seedlings, a model organism for plant biology and genetics (Keimei Oh et al., 2017).
Anticancer Potential : Several studies have synthesized and evaluated sulfonamide derivatives for their anticancer activities, with some showing promising results against specific cancer cell lines. These findings suggest a potential route for the development of new anticancer drugs (H. Gul et al., 2018).
Antibacterial and Antifungal Activities : Compounds synthesized from derivatives have shown significant antibacterial and antifungal activities, indicating their potential as new agents in combating microbial infections (S. Y. Hassan, 2013).
Herbicidal Activities : Pyrazosulfuron-ethyl and similar compounds have been studied for their herbicidal activities, offering new avenues for weed control in agricultural settings. These studies focus on the environmental fate and efficacy of these compounds as herbicides (Wei Zheng et al., 2008).
properties
IUPAC Name |
N-[(1-ethyl-5-methylpyrazol-4-yl)methyl]-N,3,5-trimethyl-1,2-oxazole-4-sulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O3S/c1-6-17-10(3)12(7-14-17)8-16(5)21(18,19)13-9(2)15-20-11(13)4/h7H,6,8H2,1-5H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANPXSRPXJFGSEP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)CN(C)S(=O)(=O)C2=C(ON=C2C)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.39 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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